molecular formula C10H12BrNO B581023 2-(3-Bromophenyl)-2-methylpropanamide CAS No. 1215206-60-2

2-(3-Bromophenyl)-2-methylpropanamide

Cat. No.: B581023
CAS No.: 1215206-60-2
M. Wt: 242.116
InChI Key: HOVDXJZXYJDZCF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method is the bromination of 3-phenylpropanoic acid, followed by conversion to the corresponding amide using reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance reaction efficiency. The subsequent amide formation can be achieved using automated systems to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Phenolic derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . Additionally, the amide group can form hydrogen bonds, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-methylpropanamide: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenyl)-2-methylpropanamide: Chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2-ethylpropanamide: Ethyl group instead of methyl.

Uniqueness

2-(3-Bromophenyl)-2-methylpropanamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The presence of the methyl group also affects its steric and electronic properties, distinguishing it from similar compounds .

Properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDXJZXYJDZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681767
Record name 2-(3-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-60-2
Record name 2-(3-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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